molecular formula C8H5NO4 B1595851 2-(3-Nitrophenyl)-2-oxoacetaldehyde CAS No. 6890-77-3

2-(3-Nitrophenyl)-2-oxoacetaldehyde

Cat. No. B1595851
CAS RN: 6890-77-3
M. Wt: 179.13 g/mol
InChI Key: PPDGMLLCCLUIKZ-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoacetaldehyde , also known as NDPP , is a chemical compound with the following structural formula: !NDPP Structure .

properties

IUPAC Name

2-(3-nitrophenyl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-5-8(11)6-2-1-3-7(4-6)9(12)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDGMLLCCLUIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90313696
Record name 2-(3-nitrophenyl)-2-oxoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90313696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitrophenyl)-2-oxoacetaldehyde

CAS RN

6890-77-3
Record name 6890-77-3
Source DTP/NCI
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-nitrophenyl)-2-oxoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90313696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6890-77-3
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

To a solution of Selenium dioxide (9.4 g, 85 mmol) in 1,4-Dioxane (50.0 mL) and Water (1.70 mL, 94.4 mmol), was added 3-Nitroacetophenone (12.0 g, 72.9 mmol). The reaction mixture was refluxed for 4 hours with stirring, then taken up with EtOAc (100 mL) and washed with water (2×50 mL), brine (1×50 mL), dried over sodium sulfate, filtered and conc. in vacuo. Purification was by ISCO column chromatography (20-70% EtOAc/Hex) to afford (3-Nitro-phenyl)-oxo-acetaldehyde (9.98 g, 76%).
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
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Reactant of Route 6
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